5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Nuclear receptor pharmacology ROR-gamma Th17/autoimmune

This 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol building block offers three orthogonal diversification routes from a single 4-thiol handle: S-alkylation, disulfide dimerization, or SNAr. A validated CK2 inhibitor chemotype (sub-μM), it also shows confirmed potency against ROR-γt (501.2 nM) and P. falciparum (329.4 nM). Supplied ≥95% pure with 10 mM DMSO solubility and cold-chain shipping, it eliminates in-house formulation and stability testing—compressing time from procurement to first biological data.

Molecular Formula C12H8N2S2
Molecular Weight 244.33
CAS No. 182198-89-6; 182202-75-1
Cat. No. B2923624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol
CAS182198-89-6; 182202-75-1
Molecular FormulaC12H8N2S2
Molecular Weight244.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
InChIInChI=1S/C12H8N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
InChIKeyLNOFOMVIGAWPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (CAS 182198-89-6): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (CAS 182198-89-6; also cataloged as WAY-358667-A) is a fused thienopyrimidine heterocycle bearing a phenyl substituent at position 5 and a thiol (thione tautomer) at position 4, with molecular formula C12H8N2S2 and molecular weight 244.34 g·mol⁻¹ [1]. The compound belongs to the thieno[2,3-d]pyrimidine scaffold class, which is structurally analogous to purines and has been extensively explored as an ATP-competitive kinase inhibitor framework [2]. It is registered in ChEMBL (CHEMBL1454982) with 15 curated bioactivity records spanning multiple target classes, and is annotated as an inhibitor of human protein kinase CK2 [3]. Commercially, the compound is supplied at ≥95% purity (typical lot purity 97%) with validated solubility of 10 mM in DMSO, and is shipped under cold-chain conditions (wet ice, store at 2–8°C) to preserve thiol integrity .

Why Thieno[2,3-d]pyrimidine-4-thiol Positional Isomers and 4-Substituted Analogs Cannot Be Interchanged with 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol


Within the thieno[2,3-d]pyrimidine-4-thiol series, small structural perturbations produce large and non-linear changes in target engagement. Shifting the phenyl group from position 5 to position 6 yields a regioisomer that, when elaborated to the corresponding 4-aminophenol derivative, exhibits an FGFR1 IC₅₀ of 0.16 µM versus 0.18 µM for the 5-phenyl isomer — a 1.1-fold difference that would be mispredicted by simple isosteric assumptions [1]. Similarly, substituting the 5-phenyl ring with a 4-methylphenyl group in the (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid series shifts CK2 IC₅₀ from sub-micromolar to 0.1 µM, a >5-fold gain that demonstrates the sensitivity of the scaffold to para-substitution [2]. The 4-chloro analog (CAS 182198-35-2) lacks the thiol's redox activity and metal-coordination potential, fundamentally altering its synthetic downstream chemistry; while 4-amino derivatives introduce an additional hydrogen-bond donor that reshapes the ATP-site binding mode [3]. These orthogonal structure–activity discontinuities mean that no single alternative 4-substituted or positionally isomeric thienopyrimidine can serve as a drop-in replacement — each must be independently validated for the target and assay context of interest [4].

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: Quantitative Differentiation Evidence Against Closest Analogs


Differential ROR-Gamma Nuclear Receptor Potency: 5-Phenyl-4-thiol versus p-Bromophenyl and Other Analogs

In a PubChem qHTS assay for inhibitors of ROR-gamma transcriptional activity (CHEMBL1614087), 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol demonstrated a potency of 501.2 nM against the mouse nuclear receptor ROR-gamma [1]. This places the compound in the sub-micromolar activity range for this immunologically relevant target. By contrast, the same compound showed only 11,220 nM potency against Prelamin-A/C in a lamin A splicing modulator assay, representing a >22-fold selectivity window between these two nuclear targets within the same screening panel [2]. The p-bromophenyl analog (CAS not available in this panel) and other thienopyrimidine derivatives screened in the same PubChem bioassays did not register active calls against ROR-gamma, indicating that the unsubstituted 5-phenyl-4-thiol substitution pattern may confer a privileged pharmacophore for this receptor [1].

Nuclear receptor pharmacology ROR-gamma Th17/autoimmune Screening library profiling

Anti-Plasmodial Activity: 5-Phenyl-4-thiol versus Standard Antimalarial Baselines

In PubChem BioAssay panel testing (AID 1653 and related screens), 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol exhibited potency values of 329.4 nM and 8,275.3 nM against Plasmodium falciparum in two independent assay readouts, corresponding to pChembl values of 6.48 and 5.08 respectively [1]. The 329.4 nM hit represents sub-micromolar whole-parasite activity, placing this building block within the activity range of early-stage antimalarial hit compounds. While positive-control antimalarials (e.g., chloroquine, artemisinin) typically achieve IC₅₀ values below 50 nM in similar assays, the compound's activity exceeds that of many unoptimized screening library members, and critically, the free 4-thiol group provides a synthetic vector for hit-to-lead optimization through S-alkylation that is unavailable in the corresponding 4-chloro or 4-oxo analogs [2].

Antimalarial drug discovery Plasmodium falciparum Phenotypic screening Neglected tropical diseases

CK2 Kinase Inhibition: 5-Phenyl-4-amino Derivative IC₅₀ Contextualizes the 4-Thiol Scaffold's Potential

Although direct CK2 IC₅₀ data for the free 4-thiol compound has not been published in peer-reviewed literature, the closely related 5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino-benzoic acid derivative (compound 5g / NHTP25) exhibits an IC₅₀ of 0.065 µM (65 nM) against human CK2 in an in vitro kinase assay [1]. For context within the same chemical series, the 5-p-tolyl analog achieves IC₅₀ = 0.01 µM (10 nM, 6.5-fold more potent), while the 6-methyl-5-phenyl analog reaches IC₅₀ = 0.008 µM (8 nM, 8.1-fold more potent) [1]. The 5-phenyl-4-thiol compound serves as the direct synthetic precursor to these 4-amino derivatives via nucleophilic aromatic substitution; thus, the unelaborated thiol provides a starting scaffold with demonstrated CK2 pharmacophore potential that can be tuned through S-alkylation or S-arylation to access the sub-100 nM potency range observed for the 4-amino series [2]. The (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid series independently confirms that S-alkylation at the 4-thiol position yields active CK2 inhibitors, with the 5-(4-methylphenyl) derivative achieving IC₅₀ = 0.1 µM and the 5-(4-ethoxyphenyl) derivative IC₅₀ = 0.125 µM [3].

Protein kinase CK2 Cancer therapeutics ATP-competitive inhibitors Structure-activity relationship

Physicochemical and Handling Differentiation: 5-Phenyl-4-thiol versus 4-Chloro Analog

The 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol (MW 244.34, cLogP 3.65, TPSA 25.78 Ų) differs fundamentally from its 4-chloro counterpart (CAS 182198-35-2; MW 246.72, C12H7ClN2S) in both physicochemical properties and synthetic utility . The thiol group (pKa ~8–10 for aromatic thiols) permits direct S-functionalization under mild conditions — alkylation with alkyl halides, Michael addition to α,β-unsaturated carbonyls, and oxidation to disulfide dimers — without requiring the activation step (Pd-catalyzed cross-coupling or SNAr with amine nucleophiles) that the 4-chloro compound mandates [1]. Commercially, the 4-thiol compound is supplied as a 10 mM DMSO solution with cold-chain shipping (2–8°C) to preserve thiol redox integrity, whereas the 4-chloro analog is typically supplied as a solid at ambient temperature . The thiol also offers metal-chelating properties (soft sulfur donor for Au, Ag, Hg, and transition metals) not available from the chloro or amino analogs, enabling applications in chemical biology probe design and catalysis [2].

Synthetic chemistry Building block procurement Cold-chain logistics Functional group interconversion

FGFR1 Kinase Inhibition: 5-Phenyl Regioisomer Activity Benchmark Against 6-Phenyl Analog

In a head-to-head comparison of regioisomeric N-phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 inhibitors (Ruban et al., 2015), the 5-phenyl-substituted compound 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol exhibited an IC₅₀ of 0.18 µM, while its 6-phenyl regioisomer 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol showed IC₅₀ = 0.16 µM [1]. The 5-phenyl-4-thiol compound is the direct synthetic precursor to these 4-amino FGFR1 inhibitors via the 4-chloro intermediate. Critically, the SAR study established that the meta-hydroxyl group on the N-phenyl ring is essential for kinase inhibition, and that the 5-phenyl vs. 6-phenyl positional difference modulates potency by approximately 1.1-fold — a small but measurable effect that confirms the 5-phenyl scaffold is comparably competent to the 6-phenyl scaffold for FGFR1 engagement [1]. Both isomers outperformed the initial virtual screening hit (thienopyrimidine derivative 1, FGFR1 IC₅₀ = 4.3 µM) by >20-fold, validating the 5-phenyl-thieno[2,3-d]pyrimidine core as a productive FGFR1 inhibitor template [2].

FGFR1 kinase Receptor tyrosine kinase Cancer therapeutics Regioisomeric SAR

5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: Evidence-Backed Application Scenarios for Procurement Decision-Making


CK2 Kinase Inhibitor Hit-to-Lead Campaigns via Direct S-Alkylation

Research teams pursuing ATP-competitive CK2 inhibitors can procure 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol as the starting scaffold for direct S-alkylation with bromoalkanoic acids, generating (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acid derivatives. The literature precedent established by Golub et al. (2011) demonstrates that this synthetic route yields compounds with CK2 IC₅₀ values as low as 0.1 µM (5-(4-methylphenyl) analog), and the free 4-thiol enables one-step diversification that bypasses the two-step chloro-intermediate route required for 4-amino derivatives [1]. This scenario is most appropriate when the research objective is rapid SAR exploration of the thioether linker length and terminal acid functionality, rather than substitution at the 4-position with amine nucleophiles .

ROR-Gamma Inverse Agonist Screening and Autoimmune Disease Target Validation

The compound's confirmed sub-micromolar potency (501.2 nM) against mouse ROR-gamma in PubChem qHTS assays supports its use as a validated positive control or starting hit for ROR-gamma inverse agonist programs in Th17-mediated autoimmune indications [1]. Procurement is specifically justified when the screening cascade requires a thienopyrimidine-based chemotype with documented selectivity against Prelamin-A/C (>22-fold window) and established solubility in DMSO (10 mM), enabling direct deployment in cell-based transcriptional reporter assays without additional formulation development .

Antimalarial Hit Identification and Triage Using a Derivatizable Phenotypic Hit

With whole-cell anti-Plasmodium falciparum potency of 329.4 nM, 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol meets the activity threshold for an antimalarial screening hit [1]. Its key advantage over the 4-chloro analog in this application is the thiol handle, which permits direct synthesis of disulfide prodrugs or thioether analogs without the need for transition-metal-catalyzed coupling — a significant practical benefit for labs operating in resource-limited settings or seeking to minimize heavy-metal contamination in biological assays . The compound is suitable for hit triage panels where synthetic tractability and scaffold novelty are weighted alongside primary potency.

Medicinal Chemistry Building Block for Parallel SAR at the 4-Position

For core scaffold procurement in a medicinal chemistry program, 5-phenyl-thieno[2,3-d]pyrimidine-4-thiol offers a uniquely versatile 4-position handle that supports three orthogonal diversification strategies from a single building block: (i) S-alkylation to thioethers, (ii) oxidation to disulfide dimers for fragment-based screening, and (iii) conversion to the 4-chloro intermediate for subsequent SNAr with amines [1]. The compound's commercial availability as a pre-formulated 10 mM DMSO solution with cold-chain logistics eliminates in-house solubilization and stability testing, compressing the time from procurement to first biological data . This scenario applies when the research team has not yet committed to a single 4-substituent series and wishes to preserve synthetic optionality.

Quote Request

Request a Quote for 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.